molecular formula C18H13BrN2O2 B14911763 3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B14911763
M. Wt: 369.2 g/mol
InChI Key: GGGQAAIOJWUELQ-RGVLZGJSSA-N
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Description

3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is an organic compound with the molecular formula C20H15BrN2O2 This compound is known for its unique structure, which includes a bromine atom, a naphthyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
  • 3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
  • 3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide

Uniqueness

3-Bromo-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide stands out due to its unique combination of a bromine atom, a naphthyl group, and a benzohydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H13BrN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+

InChI Key

GGGQAAIOJWUELQ-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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